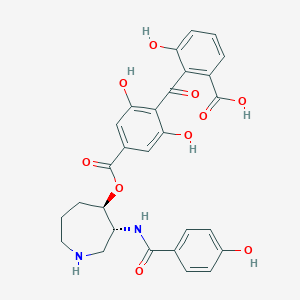
Balanol
Vue d'ensemble
Description
Synthesis Analysis
The total synthesis of (-)-Balanol involves combining a chiral hexahydroazepine-containing fragment with a benzophenone fragment. Novel synthetic routes were developed for both fragments. The hexahydroazepine fragment was synthesized through radical cyclization, while the benzophenone fragment was prepared through biomimetic oxidative cleavage starting from natural chrysophanic acid. Enantioselective enzymatic acetylation was employed to achieve the enantiomerically pure hexahydroazepine fragment (Miyabe, Torieda, Kiguchi, & Naito, 1997). Other methodologies include asymmetric synthesis via palladium-mediated epimerization and olefin metathesis to construct the seven-membered nitrogen heterocycle (Cook, Shanker, & Peterson, 1999), and a variety of approaches focusing on the efficient construction of balanol and its analogues (Nicolaou, Koide, & Bunnage, 1995).
Applications De Recherche Scientifique
Inhibition of Protein Kinases : Balanol is a potent inhibitor of cyclic AMP-dependent protein kinase (PKA) and protein kinase C (PKC), acting competitively with ATP. It exhibits a strong affinity, 3000 times that of ATP, for these kinases. The diversity of ATP/balanol-binding sites among protein kinases indicates potential for developing selective, high-affinity inhibitors and probes for serine/threonine protein kinases (Setyawan et al., 1999).
This compound Analogs and PKC Inhibition : Studies on this compound analogs with modifications to the perhydroazepine moiety have shown that these changes significantly affect their activity and selectivity against PKC and PKA. This suggests that the nonaromatic part of this compound plays a crucial role in determining its inhibitory properties (Lai et al., 1997).
Crystal Structure Analysis : The crystal structure of this compound in complex with cAMP-dependent protein kinase (cAPK) at 2.1 A resolution reveals how this compound's specific inhibitory effects are achieved. The structure shows extensive interactions between this compound and conserved cAPK residues, providing insight into the mechanism of inhibition (Narayana et al., 1999).
Synthesis and Cellular Activity of this compound Analogs : The synthesis of this compound analogs and their inhibitory activities against PKC have been explored, focusing on modifications to the carboxamide moiety. These studies contribute to understanding this compound's cellular activity and protein kinase C selectivity (Jagdmann et al., 1996).
This compound Total Synthesis : Independent groups have achieved total synthesis of this compound, a crucial step in facilitating the development of this compound analogs as potential drugs for diseases associated with protein kinase C activation (Borman, 1994).
Solid-Phase Synthesis of this compound Analogues : The solid-phase chemistry has been used for the design and synthesis of a combinatorial library of this compound analogues. This method utilizes relatively accessible building blocks for creating structural analogues (Nielsen & Lyngsø, 1996).
Mécanisme D'action
Balanol is a fungal metabolite produced by the fungus Verticillium balanoides . It has gained significant attention due to its potential as a protein kinase C inhibitor . This article will delve into the mechanism of action of this compound, covering its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, molecular and cellular effects, and the influence of environmental factors on its action.
Target of Action
This compound primarily targets the cAMP-dependent protein kinase catalytic subunit alpha . It also acts as a non-selective ATP-competitive inhibitor of protein kinases A, G, and C (AGC family kinases) and G protein-coupled receptor kinases (GRKs), with modest selectivity for the GRK2 family members, GRK2 and GRK3 .
Mode of Action
This compound binds in a similar manner to ATP, acting as a potent inhibitor of the serine/threonine kinases protein kinase A (PKA) and protein kinase C (PKC) .
Biochemical Pathways
The biosynthetic pathway of this compound has been revealed through overexpression of the cluster-situated regulator gene blnR in the Chinese herb fungus Tolypocladium ophioglossoides . BlnR positively regulates this compound biosynthesis through binding to all promoters of bln gene members, including its own promoter .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of PKA and PKC. This inhibition is linked to the control of cell growth and differentiation, and the dysregulation of these kinases is associated with numerous human diseases of signal transduction, including cancer .
Action Environment
It’s worth noting that the production of this compound can be optimized through statistical optimization based on response surface methodology .
Orientations Futures
Propriétés
IUPAC Name |
2-[2,6-dihydroxy-4-[(3R,4R)-3-[(4-hydroxybenzoyl)amino]azepan-4-yl]oxycarbonylbenzoyl]-3-hydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N2O10/c31-16-8-6-14(7-9-16)26(36)30-18-13-29-10-2-5-22(18)40-28(39)15-11-20(33)24(21(34)12-15)25(35)23-17(27(37)38)3-1-4-19(23)32/h1,3-4,6-9,11-12,18,22,29,31-34H,2,5,10,13H2,(H,30,36)(H,37,38)/t18-,22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYUFCXJZFZPEJD-XMSQKQJNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(CNC1)NC(=O)C2=CC=C(C=C2)O)OC(=O)C3=CC(=C(C(=C3)O)C(=O)C4=C(C=CC=C4O)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](CNC1)NC(=O)C2=CC=C(C=C2)O)OC(=O)C3=CC(=C(C(=C3)O)C(=O)C4=C(C=CC=C4O)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N2O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201318143 | |
| Record name | (-)-Balanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201318143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
550.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
63590-19-2 | |
| Record name | (-)-Balanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63590-19-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (-)-Balanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201318143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BALANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O0N0E1MP23 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



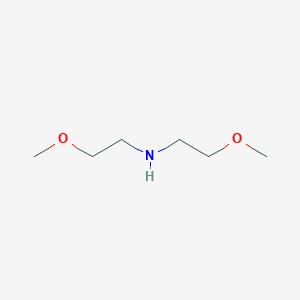
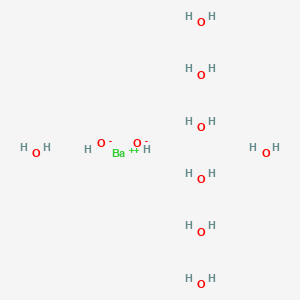
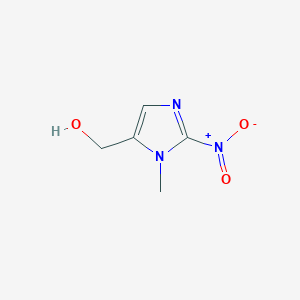
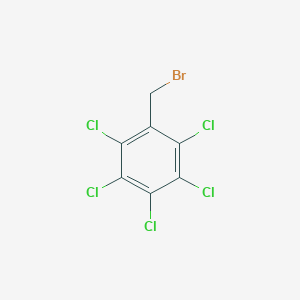

![[Bis(trifluoroacetoxy)iodo]benzene](/img/structure/B57053.png)
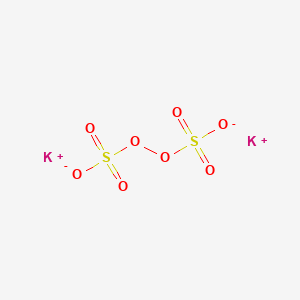

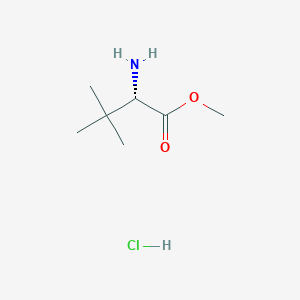
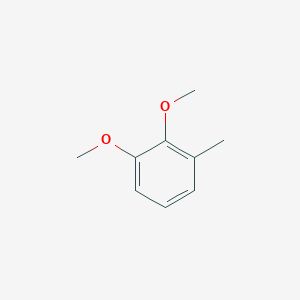


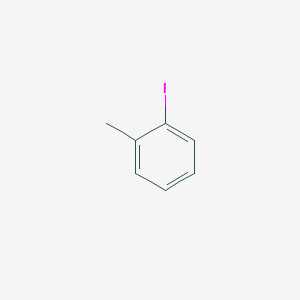
![1,3-Bis[3-acetyl-4-[3-(tert-butylamino)-2-hydroxypropoxy]phenyl]urea](/img/structure/B57081.png)